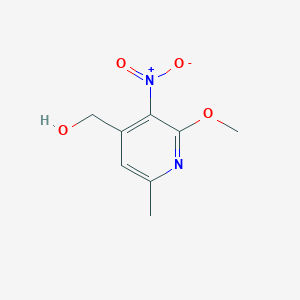
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring.
Métodos De Preparación
The synthesis of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol typically involves several steps. One common synthetic route includes the nitration of 2-methoxy-6-methylpyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparación Con Compuestos Similares
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol can be compared with other similar compounds, such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound has similar structural features but differs in the position of the methyl groups.
2-Methoxy-6-methylaminopyridine: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
6-Methoxy-N-methyl-3-nitro-2-pyridinamide: This compound has an amide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
221349-78-6 |
|---|---|
Fórmula molecular |
C8H10N2O4 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
(2-methoxy-6-methyl-3-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3,11H,4H2,1-2H3 |
Clave InChI |
ZNZHGKLKTUBXKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















